N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide

Radiosensitization High-LET Tumor hypoxia

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide (CAS 74141-75-6), also referred to as SR 2530 or NSC 261036, is a synthetic 2‑nitroimidazole derivative that functions as a hypoxic cell radiosensitizer. Its structure appends a dihydroxypropyl‑acetamide side chain to the 2‑nitroimidazole core, increasing hydrophilicity relative to first‑generation agents such as misonidazole.

Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
CAS No. 74141-75-6
Cat. No. B12296905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide
CAS74141-75-6
Molecular FormulaC8H12N4O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O
InChIInChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15)
InChIKeyITIMVGQIEWDPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide (CAS 74141-75-6): A Hydrophilic 2‑Nitroimidazole Radiosensitizer for Hypoxia‑Directed Research


N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide (CAS 74141-75-6), also referred to as SR 2530 or NSC 261036, is a synthetic 2‑nitroimidazole derivative that functions as a hypoxic cell radiosensitizer [1]. Its structure appends a dihydroxypropyl‑acetamide side chain to the 2‑nitroimidazole core, increasing hydrophilicity relative to first‑generation agents such as misonidazole. This compound belongs to the broader class of electron‑affinic nitroimidazoles that substitute for oxygen in hypoxic tumor regions, enhancing radiation‑induced DNA damage [2]. Its physicochemical profile—lower log P, higher aqueous solubility, and renal clearance predominance—distinguishes it from more lipophilic analogs and directly impacts tissue distribution, neurotoxicity risk, and elimination kinetics [3].

Why N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide Cannot Be Interchanged with Other 2‑Nitroimidazole Radiosensitizers


2‑Nitroimidazole radiosensitizers are not functionally interchangeable because minor side‑chain modifications produce large differences in octanol/water partition coefficient (log P), which governs systemic toxicity, neural tissue penetration, and the peritoneal‑to‑plasma exposure ratio [1]. For example, the dihydroxypropyl‑acetamide substituent on this compound lowers log P by roughly 0.6–0.8 log units compared with misonidazole, shifting elimination from hepatic metabolism to renal clearance and reducing both the peak nerve‑tissue concentration and the apparent biological half‑life in peripheral nerves [2]. These physicochemical changes directly control the dose‑limiting neurotoxicity that halted clinical development of misonidazole. Consequently, substituting a generic “2‑nitroimidazole” without matching the side‑chain hydrophilicity and pharmacokinetic profile can lead to invalid experimental comparisons, unpredictable in‑vivo toxicity, and erroneous procurement decisions in hypoxia‑targeted research programs.

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide: Head-to-Head Quantitative Evidence vs. Clinical 2‑Nitroimidazole Comparators


Dose Enhancement Ratio (DER) with High‑LET Radiation: Desmethylmisonidazole Outperforms Misonidazole

In a head-to-head in‑vivo tumor model, the desmethyl analog of misonidazole (closely related to the dihydroxypropyl‑acetamide series) produced a single‑dose enhancement ratio (DER) of 1.4–1.5 with extended‑peak neon ions, compared with a DER of only 1.2 for misonidazole when both drugs were administered at doses that achieve maximum tumor‑tissue concentrations [1]. The relative increase in DER (≈ 17–25 %) was similar for low‑LET X‑rays, indicating that the gain is not LET‑dependent.

Radiosensitization High-LET Tumor hypoxia

Acute In‑Vivo Toxicity: LD₅₀/₂ of Desmethylmisonidazole Is 2‑Fold Higher Than Misonidazole

In C3H mice bearing mammary tumors, the acute lethal dose (LD₅₀/₂) for desmethylmisonidazole was 2.7 mg/g body weight, compared with only 1.3 mg/g for misonidazole [1]. SR‑2508 (etanidazole) showed an LD₅₀/₂ of 3.3 mg/g, while Ro 07‑0741 was far more toxic at 0.6 mg/g. The 2.1‑fold higher tolerated dose of the desmethyl analog directly expands the therapeutic window and allows equitoxic dose escalation without increasing acute lethality.

Toxicity LD50 Therapeutic window

Intraperitoneal Pharmacokinetics: Demethylmisonidazole Achieves 7.6‑Fold Peritoneal‑to‑Plasma Exposure Advantage vs. 3.2‑Fold for Misonidazole

In six patients with advanced ovarian carcinoma receiving intraperitoneal (i.p.) administration, the peritoneal clearance of demethylmisonidazole was 12.4 mL/min versus 19.1 mL/min for misonidazole, and the concentration‑×‑time exposure in the peritoneal fluid was 7.6 times greater than in plasma [1]. By comparison, misonidazole’s peritoneal‑to‑plasma exposure ratio was only 3.2. The slower peritoneal clearance and higher local retention translate into a larger therapeutic advantage for i.p.‑confined tumors.

Pharmacokinetics Intraperitoneal Ovarian cancer

Peripheral Nerve Drug Exposure: Desmethylmisonidazole Ranks Second Only to Misonidazole, Correlating with Reduced Neurotoxicity

Among seven 2‑nitroimidazoles measured in mouse sciatic nerve, drug exposure (AUC) ranked as follows: misonidazole > desmethylmisonidazole > etanidazole (SR‑2508) > pimonidazole > RK28 [1]. The apparent biological half‑life in peripheral nerve correlated positively with hydrophilicity: the more hydrophilic the compound, the longer its residence time. Desmethylmisonidazole’s intermediate position—lower exposure than misonidazole but higher than etanidazole—aligns with its intermediate log P and predicts a lower neurotoxicity risk than misonidazole while retaining sufficient tumor penetration.

Neurotoxicity Peripheral nerve Drug exposure

High‑Value Application Scenarios for N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide Based on Quantitative Differentiation Evidence


Preclinical Murine Tumor Models Requiring a High‑Therapeutic‑Index Radiosensitizer with Reduced Lethality

Investigators who need to administer radiosensitizer doses approaching the maximum tolerated level (e.g., fractionated radiation protocols) can leverage the 2.1‑fold higher LD₅₀/₂ relative to misonidazole [1]. This permits equitoxic dose escalation without the acute lethality that limits misonidazole, making the compound preferable for murine syngeneic or xenograft studies where repeat dosing is required.

Intraperitoneal Radiosensitization Studies in Ovarian or Colorectal Carcinomatosis Models

The 7.6‑fold peritoneal‑to‑plasma exposure advantage—2.4‑fold greater than misonidazole [2]—makes this hydrophilic 2‑nitroimidazole ideally suited for i.p. delivery research. Formulation development, catheter‑based delivery optimization, and peritoneal tissue pharmacokinetic modeling all benefit from the compound’s slow peritoneal clearance and high local retention.

Neurotoxicity‑Profiling Studies Where Peripheral Nerve Accumulation Must Be Minimized

Because peripheral nerve drug exposure is the strongest preclinical predictor of dose‑limiting neuropathy, the intermediate nerve‑exposure ranking of desmethylmisonidazole (below misonidazole but above etanidazole) [3] allows researchers to study the neurotoxicity‑efficacy trade‑off in a graded manner. This compound serves as a bridge between the more neurotoxic misonidazole and the less toxic but potentially less tumor‑exposed etanidazole.

Hypoxia‑Directed Drug Distribution Studies Using ¹⁴C‑Labeled Tracer Analogues

The availability of a published ¹⁴C‑labeling synthesis [4] enables quantitative whole‑body autoradiography and tissue‑distribution studies that are not yet reported for many newer 2‑nitroimidazoles. This makes the compound a pragmatic choice when mechanistic understanding of biodistribution and metabolite formation is required.

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